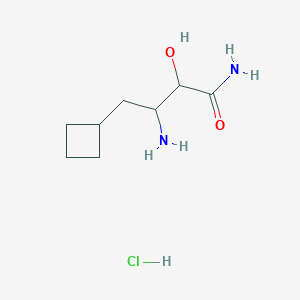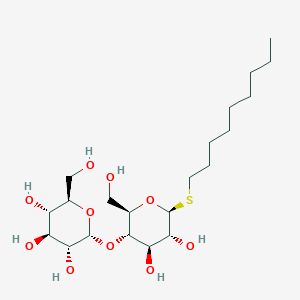
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has been the subject of various studies due to its potential biological activities. It is related to a class of compounds that have been synthesized and tested for their ability to inhibit transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells. Some analogues of this compound have been identified as potent inhibitors, which suggests its significance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related ethyl pyrimidine carboxylate derivatives typically involves cyclocondensation reactions under mild conditions. For instance, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives have been synthesized via the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with appropriate isothiourea salts . Although the specific synthesis of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is not detailed in the provided papers, the general methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, novel ethyl pyrimidine carboxylates have been structurally characterized to confirm their identity . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . These reactions are essential for creating a diverse array of compounds with potential antioxidant activities and other biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyrimidine carboxylates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the trifluoromethyl group can significantly affect these properties. The supramolecular aggregation of related compounds through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, has been observed, which can impact the compound's crystalline structure and solubility .
Applications De Recherche Scientifique
Inhibitor of Gene Expression
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs have been synthesized and evaluated for their ability to inhibit AP-1 and NF-κB mediated gene expression. These compounds, specifically designed as inhibitors, have shown potential in regulating transcriptional activation in Jurkat T cells. This application is critical for controlling inflammatory responses and cancer progression, highlighting the compound's relevance in medical research and drug development (Palanki et al., 2002).
Antioxidant Agents
A series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activities. These compounds demonstrated promising antioxidant properties, as assessed by DPPH assay and hydroxy radical-induced DNA strand scission assay, suggesting their potential use in combating oxidative stress-related diseases (Asha et al., 2009).
Synthesis of Novel Heterocycles
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a precursor in the microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthetic approach not only illustrates the versatility of the compound in heterocyclic chemistry but also contributes to the development of novel compounds with potential biological activities (Eynde et al., 2001).
Safety And Hazards
Orientations Futures
While specific future directions for Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate are not available, research into pyrimidine and its derivatives continues due to their antiviral, anticancer, antioxidant, and antimicrobial activity . These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMZBLTCALOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371873 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
154934-97-1 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-97-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)






![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)


